5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one
Overview
Description
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one: is a heterocyclic compound with the molecular formula C6H7ClN2O It is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 3rd position, and a methyl group at the 1st position on a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-1-methylpyridin-2-one with ammonia or an amine source to introduce the amino group at the 5th position. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity of the final product. The use of catalysts and automated control systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include 5-amino-3-alkoxy-1-methyl-1,2-dihydropyridin-2-one, 5-amino-3-thio-1-methyl-1,2-dihydropyridin-2-one, etc.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced dihydropyridine derivatives.
Scientific Research Applications
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the dihydropyridinone ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one
- 5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
- 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the dihydropyridinone ring allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Biological Activity
5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one (often abbreviated as 5-AC-1-Me-DHP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound features a dihydropyridine ring with an amino group and a chlorine atom at specific positions. This unique structure contributes to its reactivity and interaction with various biological targets. The molecular formula is with a molecular weight of 177.61 g/mol.
Biological Activities
Research indicates that 5-AC-1-Me-DHP exhibits several significant biological activities, including:
While detailed mechanisms of action for this compound are still under investigation, it is believed that the compound's biological activity may result from:
- Binding Affinity : Interaction studies indicate that 5-AC-1-Me-DHP may bind to various biological targets, affecting their function and contributing to its pharmacological effects.
- Structural Modifications : The presence of the amino group and chlorine atom allows for modifications that can enhance biological activity or alter pharmacokinetics, which is crucial for developing more effective derivatives.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Amino-6-chloro-pyridin-2(1H)-one | Contains chlorine at position 6 | Exhibits different biological activity |
3-Amino-pyridin-2(1H)-one | Lacks chlorine; only an amino group | Different reactivity profile |
4-Chloroquinolinone | Quinoline structure with chlorine | Stronger antimicrobial properties |
6-Chloro-pyridazinone | Pyridazine ring system | Unique enzyme inhibition characteristics |
This table illustrates how variations in structure can lead to different biological activities and applications.
Case Studies and Research Findings
Several studies have explored the biological potential of compounds related to or derived from dihydropyridine structures:
- Anticancer Activity Study : A derivative similar to this compound was tested against breast carcinoma cell lines (MCF-7), showing significant inhibition of cell proliferation .
- Antimicrobial Efficacy : Research indicated that compounds within the dihydropyridine class exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Research : Studies focusing on enzyme inhibitors highlighted the potential of dihydropyridine derivatives in modulating enzyme activity relevant to disease pathways .
Properties
IUPAC Name |
5-amino-3-chloro-1-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQNKMIKNMSDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-94-8 | |
Record name | 5-amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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